molecular formula C14H17N3 B2922223 N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine CAS No. 1216010-36-4

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine

Cat. No.: B2922223
CAS No.: 1216010-36-4
M. Wt: 227.311
InChI Key: TVLJLAWWVBPRDX-UHFFFAOYSA-N
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Description

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is a heterocyclic compound featuring a pyridine backbone with amino substituents at positions 2 and 5. The nitrogen at position 2 (N2) is substituted with a benzyl (C₆H₅CH₂) and a methyl (CH₃) group, while position 6 of the pyridine ring bears an additional methyl group.

Properties

IUPAC Name

2-N-benzyl-2-N,6-dimethylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-13(15)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLJLAWWVBPRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine typically involves the reaction of 2,6-dimethylpyridine-2,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives .

Scientific Research Applications

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Notes
This compound C₁₄H₂₀N₃ 230.33 N2: Benzyl + Methyl; C6: Methyl Hypothetically lipophilic due to benzyl group; steric hindrance at N2
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... [] C₂₃H₂₅N₃O₃ 391.46 Pyridine-3-amine with methoxy (OCH₃), benzodioxin (C₈H₇O₂), and dimethylaminomethylphenyl Larger, complex structure; research use only; potential for π-π interactions
N2-Methylpyridine-2,5-diamine hydrochloride [] C₆H₁₀ClN₃ 159.5 N2: Methyl; Hydrochloride salt Enhanced water solubility due to ionic form; simpler substituent profile

Functional Group and Property Analysis

  • Lipophilicity and Solubility :

    • The benzyl group in this compound increases lipophilicity compared to the methyl group in N2-Methylpyridine-2,5-diamine hydrochloride. This could enhance membrane permeability but reduce aqueous solubility .
    • The hydrochloride salt in ’s compound improves solubility in polar solvents, making it more suitable for pharmaceutical formulations .
  • Steric and Electronic Effects: The bulky benzyl group at N2 in the target compound may hinder interactions with planar biological targets (e.g., enzymes or receptors) compared to the smaller dimethylaminomethylphenyl group in ’s compound .
  • Molecular Weight and Complexity :

    • ’s compound (391.46 g/mol) is significantly larger than the target compound (230.33 g/mol), which may impact pharmacokinetic properties such as bioavailability .

Biological Activity

N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound is characterized by a pyridine ring substituted with benzyl and dimethyl groups at specific positions.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedMajor Products Formed
OxidationHydrogen peroxide, potassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideReduced forms (secondary amines)
SubstitutionBenzyl halides, sodium hydroxideSubstituted pyridine derivatives

This compound interacts with various molecular targets in biological systems. Its mechanism of action involves binding to specific enzymes and receptors, which can result in the modulation of biochemical pathways. This compound has been noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study evaluated the inhibitory activity of various pyridinium-based compounds on AChE. This compound derivatives exhibited significant AChE inhibition with IC50 values in the nanomolar range. For instance, a related compound showed an IC50 value of 7.5 nM against AChE, surpassing that of established drugs like donepezil (IC50 = 14 nM) .
  • Antioxidant Activity : The compound also demonstrated moderate antioxidant properties as assessed by the ABTS assay. This suggests that it may help mitigate oxidative stress in biological systems .
  • Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in drug development for various conditions due to its ability to influence enzyme activity and oxidative processes .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • AChE Inhibition : Significant potential for treating Alzheimer's disease.
  • Antioxidant Properties : Moderate activity that may contribute to neuroprotection.
  • Enzyme Modulation : Interaction with various enzymes influencing biochemical pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic substitution or reductive amination strategy using pyridine derivatives as precursors. For example, benzylation of 2-amino-5-nitropyridine followed by methylation and reduction steps. Key conditions include anhydrous solvents (e.g., THF), Pd/C catalysts for hydrogenation, and temperature control (60–80°C) to avoid side reactions. Reaction progress can be monitored via TLC or HPLC .
  • Optimization : Use Design of Experiments (DoE) to test variables like stoichiometry, solvent polarity, and catalyst loading.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/benzyl groups (δ 2.0–4.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+).
  • IR : Confirm NH/amine stretches (3200–3400 cm⁻¹) and aromatic C-H bending.
    • Purity Assessment : Pair HPLC/GC with UV detection (λ ~254 nm) and compare retention times to standards .

Q. What storage and handling protocols ensure the stability of this compound in laboratory settings?

  • Protocols : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture or light. Handling requires PPE (gloves, lab coat) and fume hood use due to potential amine reactivity. Safety protocols from analogous compounds recommend spill containment with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?

  • Methodology : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. Molecular dynamics simulations can predict solvation effects. Compare results with experimental UV-Vis and cyclic voltammetry data to validate models.

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodology : Use single-crystal X-ray diffraction with SHELX programs (SHELXT for solution, SHELXL for refinement). Address disorder in benzyl groups via PART instructions and anisotropic displacement parameters. High-resolution data (<1.0 Å) improves precision in bond-length analysis .

Q. How should researchers reconcile contradictory reactivity data in studies involving this compound?

  • Approach : Conduct systematic reproducibility studies under controlled conditions (e.g., O₂-free environments if oxidation is suspected). Cross-validate using multiple analytical techniques (e.g., NMR kinetics paired with LC-MS). Meta-analyses of solvent effects (polar vs. aprotic) and substituent electronic profiles can identify hidden variables .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays involving this compound?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to IC₅₀/EC₅₀ curves. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values with Bonferroni correction for multiple hypotheses.

Q. How can researchers design experiments to investigate the compound’s role in catalytic systems?

  • Design : Use a factorial approach to test ligand-metal combinations (e.g., Pd, Cu) in cross-coupling reactions. Monitor turnover frequency (TOF) and enantiomeric excess (ee%) via chiral HPLC. In-situ IR or Raman spectroscopy can track intermediate formation .

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